

# Application Notes and Protocols: Haloperidol Administration for Inducing Catalepsy in Animal Research

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## Compound of Interest

Compound Name: Halopredone

Cat. No.: B1252096

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Audience: Researchers, scientists, and drug development professionals.

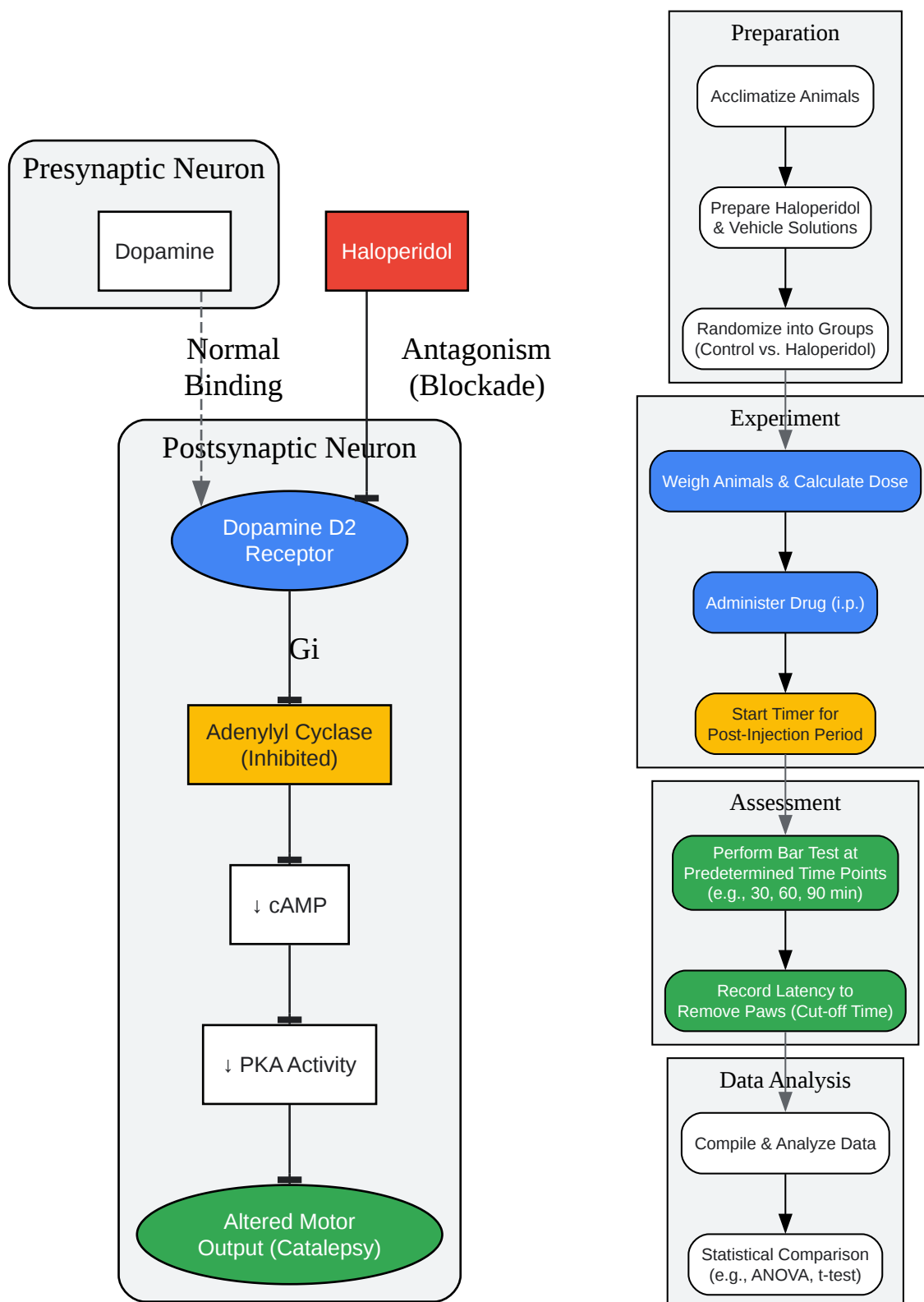
## Introduction

Haloperidol is a potent typical antipsychotic agent that primarily functions as a dopamine D2 receptor antagonist.[1][2][3] In animal research, particularly in rodents, haloperidol administration is a widely used and established model to induce catalepsy—a state of motor immobility and failure to correct externally imposed postures.[4][5][6] This cataleptic state is considered a behavioral analog of the extrapyramidal side effects, specifically parkinsonism, observed in humans treated with antipsychotic medications.[5][6] Consequently, the haloperidol-induced catalepsy model is invaluable for screening potential anti-parkinsonian compounds and investigating the neurobiological mechanisms of motor control and antipsychotic drug action.[5]

## Mechanism of Action

Haloperidol exerts its cataleptic effects by blocking postsynaptic D2 dopamine receptors in the nigrostriatal pathway of the brain.[2][5] This pathway is crucial for motor control. By antagonizing D2 receptors, haloperidol disrupts normal dopaminergic neurotransmission, leading to muscle rigidity and the characteristic immobility of catalepsy.[2] While its primary action is on D2 receptors, haloperidol can also interact with other receptors, such as serotonin and alpha-adrenergic receptors, which may modulate its overall pharmacological profile.[1][7]

## Signaling Pathway of Haloperidol Action

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